molecular formula C9H9ClO5S B14840605 Methyl 3-(chlorosulfonyl)-5-methoxybenzoate

Methyl 3-(chlorosulfonyl)-5-methoxybenzoate

Cat. No.: B14840605
M. Wt: 264.68 g/mol
InChI Key: LXAWCFINLXMXMF-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-5-methoxybenzoate is an organic compound with the molecular formula C9H9ClO5S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)-5-methoxybenzoate typically involves the chlorosulfonation of methyl 5-methoxybenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-5-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chlorosulfonation: Chlorosulfonic acid (ClSO3H).

    Reduction: Tin(II) chloride (SnCl2), lithium aluminum hydride (LiAlH4).

    Substitution: Amines, alcohols, thiols.

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

    Sulfonic Acid: Formed by hydrolysis or reduction.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-5-methoxybenzoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives with different biological activities. The specific molecular targets and pathways depend on the nature of the nucleophile and the resulting derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(chlorosulfonyl)-5-methoxybenzoate is unique due to the presence of both a methoxy group and a chlorosulfonyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C9H9ClO5S

Molecular Weight

264.68 g/mol

IUPAC Name

methyl 3-chlorosulfonyl-5-methoxybenzoate

InChI

InChI=1S/C9H9ClO5S/c1-14-7-3-6(9(11)15-2)4-8(5-7)16(10,12)13/h3-5H,1-2H3

InChI Key

LXAWCFINLXMXMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)S(=O)(=O)Cl

Origin of Product

United States

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